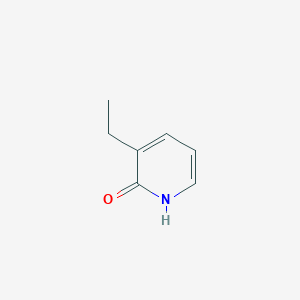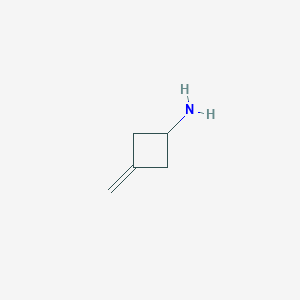
3-Methylenecyclobutanamine
Übersicht
Beschreibung
3-Methylenecyclobutanamine is a compound related to a class of small-ring compounds that have been the subject of various synthetic and structural studies. While the specific compound 3-Methylenecyclobutanamine is not directly mentioned in the provided papers, related compounds such as 3-methylenecyclobutanone, methylenecyclobutene, and methylenecyclobutane have been synthesized and analyzed, providing insights into the chemical behavior and properties of this class of compounds .
Synthesis Analysis
The synthesis of related small-ring compounds often involves the use of blocking groups and strategic intermediates. For instance, methylenecyclobutene was synthesized from diethyl methylenemalonate through intermediates like 3-methylenecyclobutanecarboxylic acid and 3-methylenecyclobutylamine, using anthracene as a blocking group . Similarly, 3-methylenecyclobutanone was prepared, albeit with a mixture of related compounds, which indicates the challenges in obtaining pure substances in this class . These synthetic routes highlight the complexity and creativity required in the synthesis of small-ring compounds.
Molecular Structure Analysis
The molecular structure of methylenecyclobutane, a compound closely related to 3-Methylenecyclobutanamine, has been determined using electron diffraction and microwave data. The molecule exhibits large-amplitude ring-puckering motion, and the bond lengths and angles have been precisely measured, providing a detailed understanding of the molecular geometry .
Chemical Reactions Analysis
Chemical reactions of small-ring compounds like methylenecyclobutene include bromine addition and polymerization, which proceed according to molecular-orbital theory predictions . The polymerization of methylenecyclobutane has been studied, revealing that the polymers contain mixed cyclic and ethylenic structures, with the type of structure depending on the catalyst used . Additionally, the rearrangement of 3-vinylmethylenecyclobutane to 4-methylenecyclohexene has been computationally investigated, showing a nonconcerted process with several parallel diradical pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of small-ring compounds are influenced by their molecular structure. For example, the ring-puckering motion of methylenecyclobutane affects its physical state and reactivity . The synthesis of nucleoside analogues with a methylenecyclobutane unit suggests that these compounds can be functionalized to create derivatives with potential biological activity . The polymerization behavior of methylenecyclobutane indicates that it can form materials with unique properties, such as isorubber structures .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Small-Ring Compounds and Synthesis Techniques : Studies have explored the synthesis and properties of small-ring compounds related to 3-Methylenecyclobutanamine. For example, research has detailed the preparation of 3-methylenecyclobutanone and related compounds, examining their synthesis and the challenges in isolating the desired substances (Caserio & Roberts, 1958). Similarly, methods for synthesizing methylenecyclobutene from diethyl methylenemalonate and related substances have been documented (Applequist & Roberts, 1956).
Applications in Advanced Treatment Processes
- Degradation of Nitrogenous Heterocyclic Compounds : A study conducted in 2022 investigated the use of ionizing radiation technology to degrade nitrogenous heterocyclic compounds like 3-methylindole, which are common refractory organic pollutants. The study focused on the influencing factors and degradation pathway of these compounds (He, Wang, & Wang, 2022).
Other Chemical Research
- Ring Expansion and Reaction Mechanisms : Research on methylenecyclobutane and its derivatives, which are closely related to 3-Methylenecyclobutanamine, includes studies on palladium(II)-catalysed ring expansion to cyclopentanones (Boontanonda & Grigg, 1977). Another study focused on the competition between ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Photodynamic Therapy and Microbial Infection
- Photodynamic Therapy (PDT) Research : Research has been conducted on the use of photodynamic therapy with methylene blue and other photosensitizers, relevant to the broader context of 3-Methylenecyclobutanamine's chemical group (Souza et al., 2010).
Safety And Hazards
Safety data sheets indicate that 3-Methylenecyclobutanamine hydrochloride should be handled with care. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. If swallowed or if it comes into contact with the eyes, medical advice should be sought immediately .
Eigenschaften
IUPAC Name |
3-methylidenecyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBTPTWKSVCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454880 | |
| Record name | 3-Methylenecyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanamine | |
CAS RN |
100114-49-6 | |
| Record name | 3-Methylenecyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



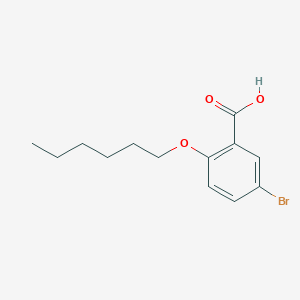
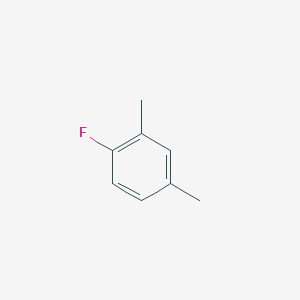
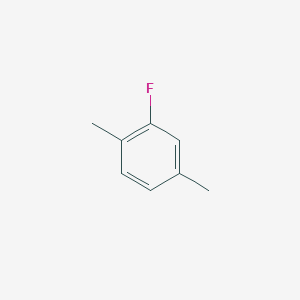
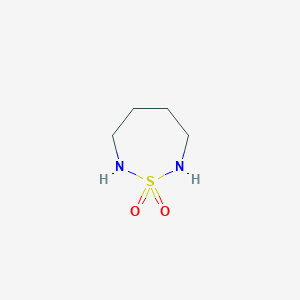
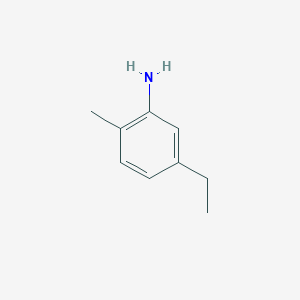
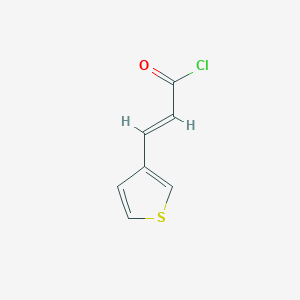
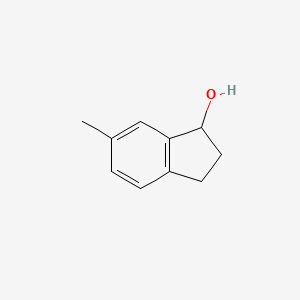
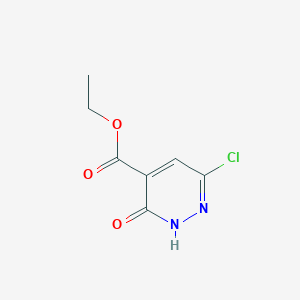
![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)
![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
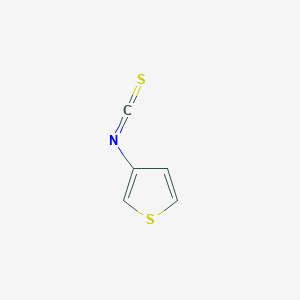
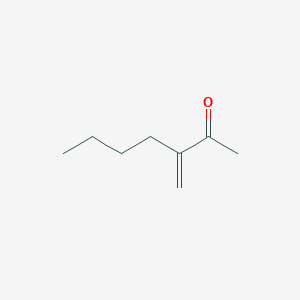
![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)
